molecular formula C2H6Cl2N4O2Pd-2 B12652325 Dichlorobis(urea-N)palladium CAS No. 37500-03-1

Dichlorobis(urea-N)palladium

Katalognummer: B12652325
CAS-Nummer: 37500-03-1
Molekulargewicht: 295.42 g/mol
InChI-Schlüssel: GKWKYCNRLOJEGI-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichlorobis(urea-N)palladium is a coordination compound where palladium is bonded to two chloride ions and two urea molecules through nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorobis(urea-N)palladium can be synthesized by reacting palladium(II) chloride with urea in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of urea. The mixture is then stirred at room temperature until the reaction is complete. The resulting product is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .

Wirkmechanismus

The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dichlorobis(urea-N)palladium is unique due to its specific coordination environment and the presence of urea ligands. This gives it distinct reactivity and catalytic properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

37500-03-1

Molekularformel

C2H6Cl2N4O2Pd-2

Molekulargewicht

295.42 g/mol

IUPAC-Name

carbamoylazanide;dichloropalladium

InChI

InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4

InChI-Schlüssel

GKWKYCNRLOJEGI-UHFFFAOYSA-J

Kanonische SMILES

C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.